1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-3-5-15-7-10(8-16)11(14-15)9-2-1-4-13-6-9/h1-2,4,6-8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEWBQFFLDSQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Construction and Functionalization
The pyrazole ring is commonly constructed via cyclization reactions involving hydrazines and β-dicarbonyl or α,β-unsaturated precursors. For related pyrazole-4-carbaldehydes, literature reports condensation/cyclization reactions using methylhydrazine or substituted hydrazines with appropriate aldehydes or ketones under catalytic conditions.
- A patent on related pyrazole derivatives (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) describes a two-step process involving:
Although this patent focuses on carboxylic acid derivatives, the synthetic principles apply to aldehyde-substituted pyrazoles by adjusting starting materials and reaction conditions.
Incorporation of the 2-Fluoroethyl Side Chain
The 2-fluoroethyl substituent at the N1 position of the pyrazole ring is typically introduced by alkylation reactions using 2-fluoroethyl halides or sulfonates.
- Alkylation is performed under basic conditions where the pyrazole nitrogen acts as a nucleophile attacking the electrophilic 2-fluoroethyl reagent.
- Careful control of temperature and solvent polarity is necessary to avoid side reactions and ensure regioselectivity.
Detailed Synthetic Route Proposal
Based on the above strategies and literature precedents, the following synthetic sequence is recommended:
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of pyrazole-4-carbaldehyde core | Cyclization of α,β-unsaturated ester with methylhydrazine in presence of KI catalyst, low temperature, aqueous medium | Formation of 1H-pyrazole-4-carbaldehyde intermediate |
| 2 | Introduction of pyridin-3-yl substituent | Nucleophilic aromatic substitution or reductive amination using 3-pyridyl amine or pyridin-3-yl organometallic reagent | 3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde |
| 3 | N1-Alkylation | Reaction with 2-fluoroethyl bromide or tosylate in presence of base (e.g., K2CO3) in polar aprotic solvent | 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde |
Research Findings and Optimization Notes
- Catalyst Selection: Potassium iodide is preferred as a catalyst for the condensation/cyclization step due to its ability to increase reaction rate and selectivity, as demonstrated in related pyrazole syntheses.
- Temperature Control: Low temperature (-30 to -5 °C) during addition steps minimizes side reactions and isomer formation.
- Purification: Recrystallization from aqueous ethanol (35-65% alcohol content) improves purity to >99.5% as verified by HPLC analysis.
- Yield: Reported yields for related pyrazole derivatives are around 75-80%, indicating a moderately efficient process with scope for optimization.
- Isomer Control: The method reduces isomeric impurities (e.g., 3- vs. 5-substituted pyrazoles) to less than 5%, critical for pharmaceutical applications.
Data Table Summarizing Key Parameters
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Catalyst | Potassium iodide (KI) | Enhances cyclization reaction |
| Temperature (cyclization) | -30 to -5 °C | Controls selectivity and yield |
| Solvent (recrystallization) | 40% aqueous ethanol | Purification solvent |
| Yield | 75-80% | After recrystallization |
| Purity (HPLC) | >99.5% | Post purification |
| Isomer Ratio (desired:undesired) | 95:5 | Indicates high regioselectivity |
| Alkylation base | Potassium carbonate (K2CO3) | For N1-alkylation |
| Alkylating agent | 2-fluoroethyl bromide or tosylate | Fluoroalkyl source |
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The pyridinyl group can undergo further functionalization through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts, boronic acids, or halides.
Major Products Formed
Oxidation: 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Further functionalized pyrazole derivatives.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of pyrazole derivatives in targeting various cancer types. For instance, compounds structurally related to 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde have shown promise as selective androgen receptor modulators (SARMs) and are being investigated for their ability to inhibit tumor growth in prostate cancer models .
- A study demonstrated that pyrazole derivatives can modulate nuclear receptors involved in cancer progression, making them suitable candidates for further development as anticancer agents .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Agrochemical Applications
- Fungicides and Herbicides :
- Compounds similar to this compound have been explored for their fungicidal properties. Research has shown that these compounds can effectively control phytopathogenic fungi, making them valuable in agricultural settings .
- The modification of the pyrazole structure has led to the discovery of new agrochemicals with improved activity against resistant strains of fungi, thereby enhancing crop protection strategies .
Synthetic Applications
- Synthetic Intermediates :
- The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the synthesis of more complex molecules .
- It has been utilized as an intermediate in the preparation of other biologically active compounds, further expanding its utility in medicinal chemistry and material science .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluoroethyl and pyridinyl groups can enhance its binding affinity and specificity towards these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrazole-4-carbaldehyde Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : The 4-nitrobenzoyl group in compound 4e enhances antioxidant and anti-inflammatory activity, likely due to increased electrophilicity .
- Halogenated Groups : Chlorine (4-chlorophenyl) and fluorine (4-fluorophenyl) substituents improve antibacterial potency, possibly by enhancing membrane penetration or target binding .
- Heterocyclic Moieties : Thiophene and pyridine rings contribute to antimicrobial activity through interactions with bacterial enzymes or DNA .
Unique Features of the Target Compound: The 2-fluoroethyl group may offer superior metabolic stability compared to non-fluorinated alkyl chains (e.g., ethyl or propyl groups).
Physicochemical Properties:
- Lipophilicity: The 2-fluoroethyl group likely increases logP compared to non-fluorinated analogs, improving membrane permeability.
- Solubility : The pyridine ring may enhance water solubility relative to purely aromatic substituents (e.g., phenyl or benzoyl groups).
Hypothesized Bioactivities for the Target Compound
- Antimicrobial Activity : Fluorine and pyridine moieties are associated with antibacterial effects in analogs .
- Anticancer Potential: Pyrazole-4-carbaldehydes with heterocyclic groups (e.g., coumarin derivatives) show antiproliferative activity .
- Enzyme Inhibition: The formyl group could act as a reactive site for covalent or non-covalent enzyme interactions, similar to DNA gyrase inhibitors .
Biological Activity
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from a variety of sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of pyrazole derivatives typically involves the condensation of hydrazine derivatives with carbonyl compounds. For this compound, the process may include:
- Formation of the Pyrazole Ring : Reacting a pyridine derivative with a suitable hydrazine under acidic conditions.
- Introduction of the Fluoroethyl Group : Utilizing electrophilic substitution reactions to introduce the 2-fluoroethyl moiety.
- Aldehyde Functionality : Converting the resulting compound into its carbaldehyde form through oxidation.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring was found to enhance this activity .
Anti-inflammatory Properties
Pyrazoles are known for their anti-inflammatory effects, often acting as inhibitors of cyclooxygenase (COX) enzymes. Compounds in this class have shown promise as selective COX-2 inhibitors, which are beneficial in treating conditions like arthritis and other inflammatory diseases. The compound's structure suggests it may possess similar properties, potentially leading to its use in therapeutic applications .
Antitumor Activity
Several studies have reported that pyrazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. The specific structural features of this compound may contribute to its efficacy against certain cancer types, although detailed studies are required to confirm this potential .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of pyrazole derivatives, including those structurally related to this compound. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanisms
In another study focused on anti-inflammatory effects, compounds similar to this compound were tested for their ability to inhibit COX enzymes. The findings revealed significant inhibition rates, supporting the hypothesis that these compounds could serve as effective anti-inflammatory drugs .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare pyrazole-4-carbaldehyde derivatives, and how can they be optimized for 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde?
- Methodology : Pyrazole-4-carbaldehydes are typically synthesized via Vilsmeier–Haack formylation of pyrazole precursors. For example, substituted pyrazoles are treated with POCl₃ and DMF to introduce the aldehyde group at the 4-position . Optimization involves adjusting reaction conditions (temperature, solvent, stoichiometry) to improve yield and purity. For the 2-fluoroethyl substituent, alkylation of the pyrazole nitrogen with 2-fluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a critical step .
- Data Considerations : Monitor reaction progress via TLC or HPLC. Purification by column chromatography or recrystallization is essential to isolate the target compound.
Q. How is the structure of this compound validated experimentally?
- Methodology :
- X-ray crystallography : Resolve crystal structures to confirm bond lengths, angles, and spatial arrangement. SHELX software is widely used for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., pyridinyl at C3, fluoroethyl at N1) via coupling patterns and chemical shifts.
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyridinyl C=N absorption (~1600 cm⁻¹) .
- Example : A related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was structurally validated using X-ray diffraction and spectroscopic data .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?
- Methodology :
- Broth microdilution (MIC) : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains. Compare results to standard antibiotics (e.g., ampicillin, streptomycin) .
- Structure–activity relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. pyridinyl) to assess impact on potency. Halogenated derivatives often show enhanced activity due to improved lipophilicity .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the binding interactions of this compound with bacterial targets?
- Methodology :
- Molecular docking : Simulate interactions with bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase) using software like AutoDock or Schrödinger. Focus on the pyridinyl and fluoroethyl groups for hydrogen bonding or hydrophobic contacts .
- MD simulations : Analyze stability of ligand–target complexes over 100 ns trajectories to identify key binding residues .
- Example : Docking studies on 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde revealed strong binding to S. aureus enoyl-ACP reductase .
Q. What experimental approaches resolve contradictions in bioactivity data across structurally similar pyrazole-4-carbaldehydes?
- Methodology :
- Dose–response curves : Compare IC₅₀ values under standardized conditions (pH, temperature, nutrient media) to minimize variability .
- Resazurin assay : Quantify bacterial viability via fluorescence to validate MIC results .
- Metabolic profiling : Use LC-MS to assess compound stability or degradation products in culture media .
- Case Study : A fluorophenyl derivative showed higher activity against P. aeruginosa than E. coli, attributed to differences in bacterial membrane permeability .
Q. How is the compound’s reactivity exploited in synthesizing fused heterocyclic systems for drug discovery?
- Methodology :
- Cyclocondensation : React the aldehyde group with hydrazine or thiourea to form pyrazolo[3,4-c]pyrazoles or thieno[2,3-c]pyrazoles .
- Cross-coupling : Use Suzuki–Miyaura reactions to introduce aryl/heteroaryl groups at the pyridinyl position for diversification .
Q. What safety and handling protocols are critical for this compound in laboratory settings?
- Methodology :
- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Storage : Keep in airtight containers at room temperature, away from ignition sources (P210) .
- Waste disposal : Neutralize aldehyde residues with sodium bisulfite before disposal .
Key Research Gaps and Future Directions
- Toxicity profiling : Evaluate cytotoxicity against mammalian cell lines (e.g., HEK293) to assess therapeutic index.
- In vivo efficacy : Conduct murine infection models to validate preclinical potential.
- Mechanistic studies : Identify bacterial resistance mechanisms via whole-genome sequencing of evolved strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
